molecular formula C13H16N6O2S2 B2449326 N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021106-64-8

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No. B2449326
CAS RN: 1021106-64-8
M. Wt: 352.43
InChI Key: LAFGOOJHWJAKQR-UHFFFAOYSA-N
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Description

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a useful research compound. Its molecular formula is C13H16N6O2S2 and its molecular weight is 352.43. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • Novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, similar in structure to the compound , have shown inhibitory activity against various cancer cell lines. Compounds with specific substitutions exhibited notable anticancer activity, suggesting a potential avenue for cancer treatment research (Qin et al., 2020).

Insecticidal Activity

  • A series of amides, including ones structurally similar to the compound of interest, demonstrated insecticidal activity. These compounds were specifically active against sap-feeding insect pests, offering a new class of insecticides (Eckelbarger et al., 2017).

Antimicrobial Activity

  • Derivatives of 1,3,4-thiadiazole, closely related to the compound , have been synthesized and tested for antimicrobial activities. Some compounds displayed appreciable activity, indicating potential use as antimicrobial agents (Chandrakantha et al., 2014).

Antiulcer Agents

  • Compounds structurally related to the specified chemical have been studied as potential antiulcer agents. Though they did not show significant antisecretory activity, some demonstrated good cytoprotective properties (Starrett et al., 1989).

Glutaminase Inhibitors

  • A compound structurally akin to the specified chemical was identified as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), showing potential as a therapeutic agent in cancer treatment (Shukla et al., 2012).

Anticancer Evaluation

  • Novel Schiff’s bases containing a thiadiazole scaffold, structurally similar to the chemical of interest, showed promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017).

properties

IUPAC Name

N-[6-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2S2/c1-3-9(20)14-8-5-6-12(18-16-8)22-7-10(21)15-13-19-17-11(4-2)23-13/h5-6H,3-4,7H2,1-2H3,(H,14,16,20)(H,15,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFGOOJHWJAKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

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